4-Aminophthalamide

Anti-HIV Antiviral Medicinal Chemistry

Researchers synthesizing fluorescent membrane probes or anti-HIV pharmacophores require 4-Aminophthalamide with verified batch-to-batch consistency. This compound is the essential precursor for 4AP-Cn membrane dyes that quantitatively detect cytoplasmic membrane thinning in live bacteria (Dubey et al., 2022), and the 4-amino-N-(1-adamantyl)phthalimide scaffold demonstrating selective anti-HIV-1 (EC50 16 μM) and anti-HIV-2 (EC50 27 μM) activity (Van Derpoorten et al., 1998). • Unique solvatochromic fluorescence sensitive to solvent polarity & H-bonding - not replicable by 4-amino-1,8-naphthalimide or unsubstituted phthalimide • High-yield synthesis (91.08%) from 4-nitrophthalimide enables cost-effective bulk procurement for industrial dye manufacture • Available in research to bulk quantities with documented purity; contact us for custom packaging

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 115581-96-9
Cat. No. B170205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophthalamide
CAS115581-96-9
Synonyms4-aMinephthaldiaMide
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)N)C(=O)N
InChIInChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
InChIKeyNEGAQAGLUFPCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophthalamide Overview


4-Aminophthalamide (also known as 4-aminophthalimide or 4-aminobenzene-1,2-dicarboxamide) is an organic compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol [1]. It is a derivative of phthalimide, characterized by the presence of an amino group at the fourth position of the phthalimide ring, which imparts unique fluorescent properties and reactivity . This compound serves as a key building block in the synthesis of fluorescent probes, dyes, and pharmaceutical intermediates, making it a critical procurement target for researchers in chemical biology, materials science, and medicinal chemistry [2].

Building block for fluorescent probes and dyes
4-Amino substitution enables distinct reactivity
Intermediate for medicinal chemistry research

4-Aminophthalamide Substitution Pitfalls


While phthalimide and naphthalimide derivatives share a common imide core, the specific positioning of the amino group in 4-Aminophthalamide is critical for its function. Substituting with a generic phthalimide (lacking the 4-amino group) or a 4-amino-1,8-naphthalimide (with an extended π-system) drastically alters electronic properties, reactivity, and biological activity [1]. For instance, the 4-amino group is essential for the compound's role as a pharmacophore in anti-HIV activity, where other C4-substituents (e.g., H, NO2, Cl) fail to confer similar antiviral properties [2]. Similarly, its specific fluorescence response, which is highly sensitive to solvent polarity and hydrogen bonding, cannot be replicated by other isomers or analogs [3]. Therefore, for applications demanding precise molecular recognition, targeted bioactivity, or specific spectral output, direct substitution with a non-4-amino analog is not scientifically valid.

Generic phthalimideMay lack reported antiviral assay response
4-Amino-1,8-naphthalimideAlters spectral shift and solvatochromic profile
Other C4-substituted analogsPharmacophore-dependent activity may not transfer

4-Aminophthalamide Comparative Evidence


Selective Anti-HIV-1/2 Activity

In a study evaluating the anti-HIV potential of phthalimide derivatives, 4-amino-N-(1-adamantyl)phthalimide demonstrated significant antiviral activity, whereas analogs with different C4-substitutions (H, NO2, Cl, CH3, OCH3, COOH) or different N-substitutions were devoid of this activity [1]. This establishes the 4-amino group as a critical pharmacophore for anti-HIV properties.

Anti-HIV-1/2 EC50
Head-to-head
Target: EC50 16 μM (HIV-1), 27 μM (HIV-2)
Comparators: EC50 >100 μM
Supports antiviral pharmacophore assay context
Reported in CEM T-lymphocyte cells
Anti-HIV Antiviral Medicinal Chemistry

Membrane Thinning Quantification via 4AP-Cn Dyes

Novel 4-aminophthalimide-based dyes (4AP-Cn) with varying alkyl chain lengths (n = 9, 13) partition at different depths in lipid membranes and exhibit polarity-sensitive fluorescence shifts [1]. The difference in their emission maxima, termed Peak Maxima Difference (PMD), provides a quantifiable measure of antibiotic-induced membrane thinning in live bacteria, a capability not shared by conventional membrane dyes like FM 4-64 or Laurdan.

Membrane Damage Metric
Class-level
PMD between 4AP-C9 and 4AP-C13 correlates with membrane thickness
Enables quantitative membrane assessment
bioRxiv preprint; requires peer-review verification
Membrane Biology Fluorescent Probes Antibiotics

Phthalimide vs. Naphthalimide Spectral Properties

4-Aminophthalamide and 4-amino-1,8-naphthalimide are both used as fluorophores, but they exhibit different absorption and emission characteristics due to their distinct conjugated π-systems. The phthalimide core leads to a smaller Stokes shift and different solvatochromic behavior compared to the naphthalimide analog [1].

Photophysical Profile
Class-level
Smaller Stokes shift, different solvatochromic behavior compared to naphthalimide
Spectral selection context for probe design
Class-level comparison; specific batch verification advised
Fluorescence Photophysics Sensor Design

High-Yield Synthetic Route

A simple and economical process for preparing 3- and 4-aminophthalimides from the corresponding nitrophthalimides has been reported, highlighting their utility as dyestuff and fluorescent dye intermediates [1]. Specifically, the reduction of 4-nitrophthalimide with iron powder yields 4-aminophthalimide in a reported yield of 91.08% [2], demonstrating its efficient production as a building block.

Synthetic Yield
Data to verify
91.08% yield from 4-nitrophthalimide
Supports synthetic viability context
Reported patent data; validation advised
Organic Synthesis Process Chemistry Intermediates

4-Aminophthalamide Applications


Novel Anti-HIV Drug Discovery

As demonstrated by Van Derpoorten et al. (1998), the 4-amino-N-(1-adamantyl)phthalimide scaffold exhibits selective anti-HIV-1 and anti-HIV-2 activity with EC50 values of 16 and 27 μM, respectively, a property absent in other C4-substituted phthalimides [1]. This makes 4-Aminophthalamide a critical starting material for medicinal chemistry programs focused on developing new antiviral agents based on this specific pharmacophore.

Quantifying Antibiotic-Induced Membrane Thinning

The study by Dubey et al. (2022) established that 4-aminophthalimide-based dyes (4AP-Cn) can be used to quantitatively measure cytoplasmic membrane thinning in live bacteria via the fluorescence Peak Maxima Difference (PMD) [2]. Procuring 4-Aminophthalamide is essential for synthesizing these specialized dyes for advanced biophysical studies of antibiotic action and the assessment of antimicrobial resistance mechanisms.

Phthalimide-Core Fluorescent Sensor Design

4-Aminophthalamide's fluorescence is highly sensitive to solvent polarity and hydrogen bonding, as established by combined experimental and computational studies [3]. This distinct solvatochromic behavior, which differs from that of 4-amino-1,8-naphthalimide, makes it the preferred building block for constructing fluorescent probes, sensors, and molecular rotors tailored for specific environmental sensing applications in chemical biology and materials science.

Economical Dye & Textile Intermediate Synthesis

The established high-yield (91.08%) synthesis of 4-Aminophthalamide from 4-nitrophthalimide, as detailed in process patents [4], supports its economical large-scale procurement. This makes it an ideal intermediate for industrial applications requiring bulk quantities, such as the manufacture of fluorescent dyes for synthetic and natural fibers [5].

Application
Selection Property
Validation Focus
Anti-HIV Pharmacophore Research
Pharmacophore-dependent assay response
Reported anti-HIV-1/2 activity context
Antibiotic Mechanism Studies
Depth-dependent fluorescence PMD metric
Quantitative membrane thinning assessment
Fluorescent Sensor Design
Polarity-sensitive emission profile
Solvatochromic response verification
Economical Dye Intermediate Synthesis
Reported high-yield synthetic route
Process scalability and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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